Melatonin-d4 Melatonin-d4 Melatonin-d4 is intended for use as an internal standard for the quantification of melatonin by GC- or LC-MS. Melatonin is an indoleamine neurohormone whose levels vary in a daily cycle, thereby allowing the entrainment of the circadian rhythms of several biological functions in animals, plants, and microbes. Many biological effects of melatonin are transduced through melatonin receptors, including the MT1, MT2, and MT3 subtypes. Melatonin also acts as a powerful antioxidant that protects lipids, proteins, and DNA against oxidative damage. Glutathione peroxidase, superoxide dismutases, and catalase are upregulated by melatonin, and melatonin scavenges free radicals as a terminal antioxidant.

Brand Name: Vulcanchem
CAS No.: 66521-38-8
VCID: VC20770636
InChI: InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2
SMILES: CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Molecular Formula: C13H16N2O2
Molecular Weight: 236.30 g/mol

Melatonin-d4

CAS No.: 66521-38-8

Cat. No.: VC20770636

Molecular Formula: C13H16N2O2

Molecular Weight: 236.30 g/mol

* For research use only. Not for human or veterinary use.

Melatonin-d4 - 66521-38-8

Specification

Description Melatonin-d4 is intended for use as an internal standard for the quantification of melatonin by GC- or LC-MS. Melatonin is an indoleamine neurohormone whose levels vary in a daily cycle, thereby allowing the entrainment of the circadian rhythms of several biological functions in animals, plants, and microbes. Many biological effects of melatonin are transduced through melatonin receptors, including the MT1, MT2, and MT3 subtypes. Melatonin also acts as a powerful antioxidant that protects lipids, proteins, and DNA against oxidative damage. Glutathione peroxidase, superoxide dismutases, and catalase are upregulated by melatonin, and melatonin scavenges free radicals as a terminal antioxidant.

CAS No. 66521-38-8
Molecular Formula C13H16N2O2
Molecular Weight 236.30 g/mol
IUPAC Name N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i5D2,6D2
Standard InChI Key DRLFMBDRBRZALE-NZLXMSDQSA-N
Isomeric SMILES [2H]C([2H])(C1=CNC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
SMILES CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Canonical SMILES CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

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